3-[(3a'S,6a'R)-5-chloro-5'-(2-methoxyethyl)-2,4',6'-trioxo-1,2,3',3a',4',5',6',6a'-octahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-3'-yl]propanamide
Description
This compound features a spirocyclic indole-pyrrolo[3,4-c]pyrrole scaffold with a 5-chloro substituent on the indole moiety and a 2-methoxyethyl group at the 5'-position of the pyrrolopyrrole ring. Its stereochemistry, (3a'S,6a'R), is critical for maintaining structural rigidity and binding specificity .
Properties
Molecular Formula |
C19H21ClN4O5 |
|---|---|
Molecular Weight |
420.8 g/mol |
IUPAC Name |
3-[(3aR,6aS)-5'-chloro-5-(2-methoxyethyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide |
InChI |
InChI=1S/C19H21ClN4O5/c1-29-7-6-24-16(26)14-12(4-5-13(21)25)23-19(15(14)17(24)27)10-8-9(20)2-3-11(10)22-18(19)28/h2-3,8,12,14-15,23H,4-7H2,1H3,(H2,21,25)(H,22,28)/t12?,14-,15+,19?/m1/s1 |
InChI Key |
KJHSXFHMBDDTOP-IIYOLHEUSA-N |
Isomeric SMILES |
COCCN1C(=O)[C@H]2[C@@H](C1=O)C3(C4=C(C=CC(=C4)Cl)NC3=O)NC2CCC(=O)N |
Canonical SMILES |
COCCN1C(=O)C2C(NC3(C2C1=O)C4=C(C=CC(=C4)Cl)NC3=O)CCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Multi-step Reaction
One effective method for synthesizing this compound involves a multi-step reaction sequence that includes the following stages:
Formation of the Indole Core : The initial step typically involves synthesizing the indole framework through cyclization reactions involving tryptophan derivatives or similar precursors.
Chlorination : The introduction of chlorine at the 5-position can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to avoid over-chlorination.
Methoxyethyl Substitution : The next step involves the substitution of a suitable leaving group with a 2-methoxyethyl group. This can be accomplished through nucleophilic substitution reactions.
Formation of the Trioxo Structure : The trioxo moiety can be introduced via oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Final Amidation : The last step involves converting the carboxylic acid derivative to the amide form using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Alternative Synthetic Pathways
Another approach might involve:
One-Pot Synthesis : Utilizing a one-pot reaction strategy where all reagents are combined in a single reaction vessel may simplify the synthesis process and improve yield.
Use of Catalysts : Employing transition metal catalysts can enhance reaction rates and selectivity during key steps, particularly in forming carbon-carbon bonds and functional group transformations.
Data Tables
Reagents and Conditions
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Cyclization | Tryptophan derivative | Formation of indole core |
| 2 | Chlorination | Thionyl chloride | Introduction of chlorine |
| 3 | Nucleophilic substitution | 2-Methoxyethyl halide | Substitution at 5-position |
| 4 | Oxidation | Potassium permanganate | Formation of trioxo structure |
| 5 | Amidation | EDC, triethylamine | Final conversion to amide |
Research Findings
Recent studies have highlighted that variations in reaction conditions significantly affect yield and purity:
Temperature Control : Maintaining optimal temperatures during chlorination and oxidation reactions is critical to minimize side reactions.
Purification Techniques : Post-synthesis purification methods such as recrystallization or chromatography are essential for isolating the desired product from by-products.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[(3a’S,6a’R)-5-chloro-5’-(2-methoxyethyl)-2,4’,6’-trioxo-1,2,3’,3a’,4’,5’,6’,6a’-octahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-3’-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The target compound’s 2-methoxyethyl group likely improves aqueous solubility compared to the phenethyl group in , while the 5-chloro substitution may enhance electrophilic interactions in binding pockets.
- Stereochemistry : The (3a'S,6a'R) configuration is conserved in spirocyclic analogs, ensuring proper spatial alignment for target engagement .
Pharmacological and Physicochemical Properties
- LogD and Solubility : The target’s LogD (~1.1) is comparable to (LogD 1.13), suggesting moderate lipophilicity suitable for blood-brain barrier penetration. In contrast, analogs with polar groups (e.g., 4-hydroxyphenyl in ) may exhibit higher solubility but reduced membrane permeability.
- Biological Activity: Antifungal: Compound 13 showed synergistic effects with fluconazole, attributed to chloro and methyl groups enhancing target binding.
Computational and Structural Insights
- Molecular Docking : The spiro scaffold in creates a concave structure that fits into hydrophobic enzyme pockets. The target’s methoxyethyl group may form hydrogen bonds with residues like Asp/Glu.
- Similarity Coefficients : Using Tanimoto coefficients (), the target shares >70% structural similarity with , but <50% with due to differing side chains.
Biological Activity
The compound 3-[(3a'S,6a'R)-5-chloro-5'-(2-methoxyethyl)-2,4',6'-trioxo-1,2,3',3a',4',5',6',6a'-octahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-3'-yl]propanamide is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural complexity of this compound contributes to its diverse biological activities. The presence of the chloro group and the methoxyethyl substituent suggests potential interactions with various biological targets.
Structural Formula
The biological activity of this compound can be attributed to its interaction with specific molecular targets. Preliminary studies indicate that it may act on various receptors and enzymes involved in cellular signaling pathways.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic processes.
- Receptor Modulation : It could modulate the activity of receptors such as cannabinoid receptors or other GPCRs (G-protein coupled receptors).
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antiviral Activity : Preliminary data suggest that derivatives of this compound may possess antiviral properties against respiratory viruses.
- Antitumor Effects : The compound has shown promise in inhibiting tumor cell proliferation in vitro.
- Neuroprotective Properties : Studies have indicated potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
Case Study 1: Antiviral Activity
In a study evaluating antiviral properties, derivatives similar to this compound were tested against Respiratory Syncytial Virus (RSV). The most promising derivative exhibited an EC50 value of 0.55 µM with no cytotoxic effects (CC50 > 50 µM), indicating a high selectivity index .
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| Derivative A | 0.55 | >50 | >90 |
Case Study 2: Antitumor Effects
In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at specific phases.
Research Findings
Recent research has focused on optimizing the biological activity of this compound through structural modifications. Variations at specific positions have been shown to enhance potency while reducing toxicity.
Table: Structure-Activity Relationship (SAR)
| Modification | Activity Change | Remarks |
|---|---|---|
| Methyl at Position X | Increased | Enhanced binding affinity |
| Fluoro at Position Y | Decreased | Reduced efficacy |
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves multicomponent reactions and stepwise functionalization. A conventional approach (e.g., ) employs refluxing intermediates like 3-pyrrolyl-2-oxindole with chloroacetyl chloride in toluene under anhydrous conditions, monitored by TLC. Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity for spirocyclic systems.
- Catalyst use : Triethylamine (0.5 mL in ) aids in deprotonation and accelerates cyclization.
- Temperature control : Reflux (≈110°C) ensures sufficient energy for ring closure while avoiding decomposition.
Post-synthesis purification via recrystallization (toluene or dioxane) yields colorless crystals with >45% purity .
Advanced: How can computational modeling predict the reactivity and stability of this compound?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search methods () are critical:
- Transition state analysis : Predicts energy barriers for spirocyclic ring formation and substituent effects.
- Molecular dynamics : Simulates solvent interactions to optimize reaction conditions (e.g., toluene vs. ethanol).
- Electronic properties : HOMO-LUMO gaps (≈4.5 eV for similar pyrrolo-pyrimidines in ) correlate with electrophilic reactivity.
Experimental validation via X-ray crystallography (mean C–C bond length: 0.005 Å in ) refines computational models .
Basic: What spectroscopic and crystallographic techniques are essential for structural characterization?
Methodological Answer:
- X-ray crystallography : Resolves absolute stereochemistry (e.g., orthorhombic system, space group P2₁2₁2₁ in ) and confirms spirocyclic conformation.
- NMR spectroscopy : H and C NMR detect methoxyethyl substituents (δ ≈ 3.3–3.5 ppm for OCHCHO) and indole protons.
- Mass spectrometry : High-resolution ESI-MS (e.g., m/z 386.1232 in ) verifies molecular weight.
Disordered residues in crystal structures (R factor = 0.054 in ) require iterative refinement .
Advanced: How can researchers resolve discrepancies in crystallographic or spectroscopic data across studies?
Methodological Answer:
- Cross-validation : Compare X-ray data (e.g., unit cell parameters a = 8.7982 Å in vs. a = 8.5 Å in analogous compounds) with DFT-optimized geometries.
- Dynamic NMR : Detects conformational flexibility (e.g., spiro ring puckering) causing signal splitting.
- Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition ≈235–237°C in ) to rule out polymorphic variations.
Contradictions often arise from solvent inclusion or crystallographic disorder, requiring multi-technique consensus .
Basic: What are the key considerations for designing analogs to study structure-activity relationships (SAR)?
Methodological Answer:
- Core modifications : Vary substituents at the 5-chloro ( ) or 2-methoxyethyl positions () to modulate hydrophobicity.
- Bioisosteric replacement : Replace the propanamide group (e.g., with carboxylic acid in ) to alter binding affinity.
- Stereochemical control : Enantiopure synthesis (e.g., 3a'S,6a'R configuration) ensures activity correlates with chirality.
Biological testing (e.g., enzyme inhibition assays) validates analog potency .
Advanced: What strategies mitigate synthetic challenges in spirocyclic systems?
Methodological Answer:
- Protecting groups : Temporarily shield reactive sites (e.g., indole NH in ) during harsh conditions.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 1–4 hours in vs. 24 hours conventionally).
- Chiral auxiliaries : Ensures enantiomeric excess (e.g., >98% ee via Evans auxiliaries in ).
Side reactions (e.g., epimerization) are minimized by low-temperature workup (-20°C) .
Basic: How is purity assessed, and what impurities are commonly observed?
Methodological Answer:
- HPLC : Reverse-phase C18 columns (ACN/water gradient) detect unreacted starting materials (retention time ≈5–7 min).
- TLC : Rf ≈0.3–0.4 in ethyl acetate/hexane (1:1) identifies byproducts.
Common impurities include: - Oxo-intermediates : From incomplete cyclization (e.g., ).
- Diastereomers : Due to chiral center racemization (e.g., 3a'R vs. 3a'S in ).
Recrystallization (≥3 cycles) achieves >95% purity .
Advanced: How can researchers leverage fragment-based drug design (FBDD) for this compound?
Methodological Answer:
- Fragment libraries : Screen spiroindole-pyrrolopyrrole fragments (e.g., ) against target proteins (e.g., kinases).
- Surface plasmon resonance (SPR) : Measures binding kinetics (Kd ≈1–10 µM for related compounds in ).
- Structure-guided optimization : X-ray co-crystallography (e.g., 2.1 Å resolution in ) identifies critical hydrogen bonds (e.g., carbonyl O...H–N interactions).
Fragment merging (e.g., adding 4-nitrobenzoyl groups as in ) enhances potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
